molecular formula C7H6BrN3O B2543612 4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one CAS No. 1446236-51-6

4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one

Cat. No. B2543612
CAS RN: 1446236-51-6
M. Wt: 228.049
InChI Key: UQQLTGMTXNYECX-UHFFFAOYSA-N
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Description

“4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 1369326-01-1 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 4-bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one”, has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H6BrN3/c1-4-2-6(8)5-3-9-11-7(5)10-4/h2-3H,1H3,(H,9,10,11) . The InChI key is IHPLRMNZEAPFQB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H320 . The precautionary statements include P202, P261, P280 .

Future Directions

The future directions for the research and development of “4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one” and its derivatives could involve further exploration of their inhibitory activities against various targets, such as TRKA , and their potential applications in the treatment of diseases associated with these targets.

properties

IUPAC Name

4-bromo-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-11-3-5(8)4-2-9-10-6(4)7(11)12/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQLTGMTXNYECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-amino-5-bromo-1,4-dimethylpyridin-2(1H)-one (12.1 g, 55.9 mmol) in toluene (300 mL) was treated with acetic anhydride (15.8 mL, 168 mmol) followed by potassium acetate (6.58 g, 67.1 mmol) and stirred at RT overnight. The reaction mixture was treated with amyl nitrite (11.3 mL, 83.8 mmol) and heated at 80° C. overnight. The reaction mixture was diluted with ethyl acetate, washed with water and brine, dried with magnesium sulfate, filtered, and concentrated to give a mixture of the desired product along with the acetylated desired product. This mixture was diluted with methanol (490 mL) and treated with 1.0 M sodium hydroxide in water (280 mL) and stirred at RT for 1 h. The reaction mixture was diluted with ethyl acetate, washed with water and brine, dried with magnesium sulfate, filtered, and concentrated to give crude product. Purification by flash column chromatography (100% hexanes to 100% EtOAc) gave the desired product (8.4 g, 66%). LCMS calculated for C7H7BrN3O (M+H)+: m/z=228.0, 230.0. found: 227.9, 229.9.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step Two
Quantity
11.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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